Silane, (4-methoxybenzoyl)trimethyl-
Description
Properties
CAS No. |
75748-09-3 |
|---|---|
Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
(4-methoxyphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-7-5-9(6-8-10)11(12)14(2,3)4/h5-8H,1-4H3 |
InChI Key |
QPADGPYYJJYQLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)[Si](C)(C)C |
Origin of Product |
United States |
Biological Activity
Silane, (4-methoxybenzoyl)trimethyl- is a compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for Silane, (4-methoxybenzoyl)trimethyl- is C11H16O3Si. It features a trimethylsilyl group attached to a 4-methoxybenzoyl moiety, which contributes to its unique properties and reactivity. The structural representation is as follows:
Mechanism of Biological Activity
The biological activity of silanes like (4-methoxybenzoyl)trimethyl- primarily arises from their ability to interact with biological molecules through various mechanisms:
- Covalent Bond Formation : Silanes can form stable covalent bonds with proteins and nucleic acids, which may alter their function or stability.
- Surface Modification : In materials science, silanes are used to modify surfaces to enhance biocompatibility and adhesion properties.
- Reactive Oxygen Species (ROS) Generation : Some silanes may induce oxidative stress in cells, leading to apoptosis or necrosis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of Silane, (4-methoxybenzoyl)trimethyl- on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 25 | Induction of apoptosis via ROS |
| HeLa (cervical) | 15 | Disruption of mitochondrial function |
| A549 (lung) | 30 | Cell cycle arrest in G2/M phase |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells, with varying potency across different cell lines.
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with Silane, (4-methoxybenzoyl)trimethyl- resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests that the compound effectively induces programmed cell death in breast cancer cells.
- Lung Cancer Models : A549 cells treated with the silane showed a marked decrease in cell proliferation and an increase in ROS levels, indicating a potential pathway for therapeutic intervention in lung cancer.
Applications in Drug Development
The unique properties of Silane, (4-methoxybenzoyl)trimethyl- make it a candidate for further development in drug formulations:
- Targeted Drug Delivery : The ability to modify surfaces can be utilized to create drug delivery systems that enhance the bioavailability of chemotherapeutics.
- Bioconjugation : Its reactive nature allows for the conjugation with biomolecules for targeted therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Silane, (4-methoxybenzoyl)trimethyl- with structurally analogous silanes from the provided evidence, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Key Comparisons:
Substituent Electronic Effects
- 4-Methoxybenzoyl Group : The methoxy group donates electron density via resonance, while the carbonyl group withdraws electrons. This dual effect may enhance compatibility with electrophilic or nucleophilic partners in synthetic pathways.
- Conjugated Dienyl Group (Trimethyl(4-phenyl-1,3-butadienyl)silane) : The dienyl substituent enables participation in cycloaddition reactions (e.g., Diels-Alder), a reactivity absent in the target compound .
Steric Considerations
- TBDMS Ethers : The bulky tert-butyl group in TBDMS ethers (e.g., ) provides steric protection for alcohols, contrasting with the smaller methoxybenzoyl group in the target compound, which may allow for broader substrate accessibility .
Organometallic Hybrids Lead-Containing Silanes (): Trimethyl(triphenylplumbylmethyl)silane incorporates lead, enabling specialized organometallic applications. However, toxicity and environmental concerns limit its utility compared to non-metallic analogs like the target compound .
Synthetic Utility
- Trimethyl(4-phenyl-1,3-butadienyl)silane : Synthesized via nickel-catalyzed silylolefination (), highlighting the role of transition metals in constructing silicon-carbon bonds. The target compound may require alternative methods, such as nucleophilic substitution or Friedel-Crafts acylation, given its aromatic ketone substituent .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (4-methoxybenzoyl)trimethylsilane, and how can its purity be validated?
- Methodology : A common approach involves silylation reactions using trimethylsilyl chloride (TMSCl) with 4-methoxybenzoic acid derivatives. For example, nickel-catalyzed silylolefination of allylic dithioacetals can yield structurally related silanes under controlled conditions (e.g., reflux in anhydrous solvents, inert atmosphere) .
- Characterization : Purity is confirmed via -NMR (methoxy singlet at δ ~3.8 ppm, trimethylsilyl protons at δ ~0.1 ppm), -NMR, and GC-MS. High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks .
Q. How does the electron-withdrawing methoxy group influence the reactivity of the silane in cross-coupling reactions?
- Experimental Design : Compare reaction kinetics of (4-methoxybenzoyl)trimethylsilane with non-substituted analogs in Sonogashira or Suzuki couplings. Use -NMR (if fluorinated analogs are synthesized) or in situ IR to track intermediate formation. The methoxy group enhances stability of the benzoyl-silane bond but may reduce electrophilicity at the silicon center .
Advanced Research Questions
Q. What strategies mitigate adsorption losses of (4-methoxybenzoyl)trimethylsilane during trace-level analysis in environmental matrices?
- Methodology : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to passivate surfaces, as adsorption losses in aqueous samples can exceed 30% without deactivation. Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NHF addition improves recovery rates .
Q. How do steric effects from the trimethylsilyl group impact regioselectivity in photochemical reactions?
- Data Analysis : Perform UV-Vis spectroscopy to assess π→π* transitions in the benzoyl moiety. Compare quantum yields under 254 nm irradiation with/without steric hindrance modifiers (e.g., bulky ligands). Computational modeling (DFT) can map electron density shifts at the silicon center .
Q. What contradictory data exist regarding the thermal stability of (4-methoxybenzoyl)trimethylsilane, and how can they be reconciled?
- Contradiction Resolution : Some studies report decomposition above 150°C, while others note stability up to 200°C. Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidative degradation pathways. Contaminants (e.g., residual catalysts) may accelerate decomposition; repurify via vacuum distillation or column chromatography .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields in nickel-catalyzed silylolefination for derivatives of (4-methoxybenzoyl)trimethylsilane?
- Optimization Framework :
- Catalyst Loading : Screen Ni(0)/Ni(II) ratios (e.g., 1–5 mol%) with ligands like PPh.
- Solvent Effects : Anhydrous THF or toluene enhances silyl transfer efficiency.
- Workup : Quench with NHCl, extract with EtOAc, and purify via flash chromatography (hexane:EtOAc gradient) .
Q. What analytical challenges arise in detecting (4-methoxybenzoyl)trimethylsilane degradation products, and how are they addressed?
- Analytical Workflow :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor for demethylation (m/z shift +16) or siloxane formation (m/z +18).
- Tandem MS Fragmentation : Characterize daughter ions at collision energies of 10–30 eV to distinguish isobaric intermediates .
Key Considerations for Researchers
- Reaction Scalability : Milligram-scale syntheses (e.g., 1–10 mmol) are well-documented, but multi-gram reactions require strict moisture control to prevent hydrolysis .
- Environmental Impact : Monitor for siloxane byproducts in wastewater using SPE-LC-MS, as these can persist in anaerobic digestion systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
